3-Hydroxy-5-phenylthiophene 3-Hydroxy-5-phenylthiophene
Brand Name: Vulcanchem
CAS No.: 100750-42-3
VCID: VC20594906
InChI: InChI=1S/C10H8OS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,11H
SMILES:
Molecular Formula: C10H8OS
Molecular Weight: 176.24 g/mol

3-Hydroxy-5-phenylthiophene

CAS No.: 100750-42-3

Cat. No.: VC20594906

Molecular Formula: C10H8OS

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-5-phenylthiophene - 100750-42-3

Specification

CAS No. 100750-42-3
Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
IUPAC Name 5-phenylthiophen-3-ol
Standard InChI InChI=1S/C10H8OS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,11H
Standard InChI Key MUIAOKLWHSEJKB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CS2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Hydroxy-5-phenylthiophene (C₁₀H₈OS) consists of a five-membered thiophene ring with two substituents:

  • A hydroxyl (-OH) group at position 3, enabling hydrogen bonding with proteins and nucleic acids.

  • A phenyl (-C₆H₅) group at position 5, contributing to π-π interactions and enhanced lipophilicity .

The planar thiophene ring facilitates electron delocalization, while the phenyl group introduces steric bulk, influencing solubility and reactivity.

Physicochemical Characteristics

  • Molecular Weight: 176.23 g/mol

  • Solubility: Moderate in polar organic solvents (e.g., methanol, DMSO) due to the hydroxyl group; limited aqueous solubility (logP ≈ 2.8) .

  • Stability: Sensitive to oxidative degradation; recommended storage in inert atmospheres at 4°C .

Synthetic Methodologies

Ultrasound-Assisted One-Pot Synthesis

A novel three-component reaction under ultrasound irradiation has been developed for analogous thiophene derivatives. This method employs:

  • Reagents: Aromatic aldehydes, thiophenol derivatives, and cyclic diketones (e.g., 5,5-dimethyl-1,3-cyclohexanedione).

  • Catalyst: p-Dodecylbenzene sulfonic acid (DBSA), enhancing reaction efficiency through acid-mediated cyclization .

  • Conditions: Ultrasound irradiation at 40–60°C, reducing reaction time by 50–70% compared to conventional heating .

Advantages:

  • Yields improved by up to 84% .

  • Environmentally benign due to reduced solvent use and energy consumption .

Traditional Approaches

Earlier synthetic routes relied on Gewald reactions, involving:

  • Condensation of ketones with cyanoacetates.

  • Sulfur incorporation via cyclization.

  • Purification using reverse-phase HPLC .

Biological Activities and Mechanisms

Table 1: Cytotoxic Activity of Selected Thiophene Derivatives

CompoundIC₅₀ (μM) MCF-7IC₅₀ (μM) NCI-H460Key Structural Features
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate12.414.1Methoxy group enhances bioavailability
Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate9.811.3Ethoxy groups improve metabolic stability
3-Hydroxy-5-phenylthiophene (hypothesized)In silico: 8.2–15.7In silico: 10.1–18.4Hydroxyl group facilitates DNA intercalation

Mechanistically, these compounds induce apoptosis via:

  • Cell Cycle Arrest: G2/M phase blockade in breast cancer cells (MCF-7) .

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial membrane depolarization .

Antimicrobial Efficacy

  • Gram-positive Bacteria: MIC values of 8–32 μg/mL against Staphylococcus aureus due to membrane disruption .

  • Fungal Pathogens: Moderate activity against Candida albicans (MIC = 64 μg/mL) .

Antioxidant Properties

In DPPH radical scavenging assays:

  • 3-Hydroxy-5-phenylthiophene derivatives achieve 50–60% inhibition at 100 μM, comparable to ascorbic acid .

  • Nitric oxide scavenging efficacy correlates with electron-donating substituents (e.g., -OH, -NH₂) .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Hydroxyl Group: Critical for hydrogen bonding with kinase active sites (e.g., EGFR tyrosine kinase) .

  • Phenyl Group: Enhances hydrophobic interactions with lipid bilayers, improving cell permeability .

  • Electron-Withdrawing Groups: Nitrile (-CN) or chloro (-Cl) substituents at position 2 increase electrophilicity and anticancer potency .

Comparative Analysis with Benzothiophene Analogs

  • Benzothiophene Derivatives: Exhibit higher rigidity and binding affinity but lower solubility (logP > 3.5) .

  • Thiophene vs. Furan: Thiophene’s sulfur atom improves π-electron density, enhancing interactions with aromatic amino acids .

Applications in Material Science

Organic Semiconductors

The conjugated thiophene ring enables hole mobility values of 10⁻³–10⁻² cm²/V·s, suitable for:

  • Organic field-effect transistors (OFETs).

  • Photovoltaic cells (PCE ≈ 4–6% in bulk heterojunctions) .

Sensor Technologies

Functionalization with fluorophores (e.g., coumarin) yields pH-sensitive probes with Stokes shifts > 100 nm .

Challenges and Future Directions

Synthetic Limitations

  • Scalability of ultrasound-assisted methods for industrial production.

  • Purification complexities due to regioisomeric byproducts.

Therapeutic Development

  • Optimization: Introducing trifluoromethyl (-CF₃) groups to improve metabolic stability.

  • Targeted Delivery: Nanoparticle encapsulation to enhance bioavailability and reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator